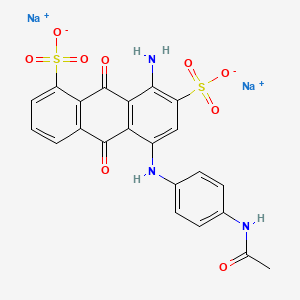
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the fields of dyeing, medicine, and as intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate typically involves the reaction of anthraquinone derivatives with appropriate amines and sulfonating agents. The process often requires controlled conditions such as specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted anthraquinone compounds .
Wissenschaftliche Forschungsanwendungen
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the dyeing industry for producing various dyes and pigments.
Wirkmechanismus
The mechanism of action of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may target topoisomerases and kinases, which are crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with similar chemical properties.
1-(p-Acetamidoanilino)-4-hydroxyanthraquinone: Shares structural similarities and is used in similar applications.
Uniqueness
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its disulphonate groups enhance its solubility in water, making it suitable for various industrial and research applications .
Eigenschaften
CAS-Nummer |
6406-75-3 |
|---|---|
Molekularformel |
C22H15N3Na2O9S2 |
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
disodium;5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonate |
InChI |
InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
OTJXMJHWJNQOMR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


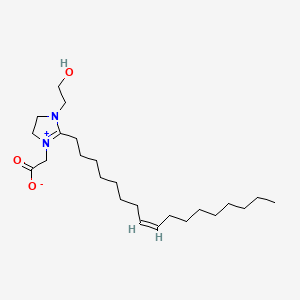
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
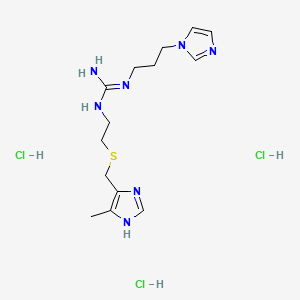
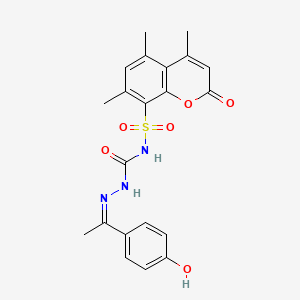
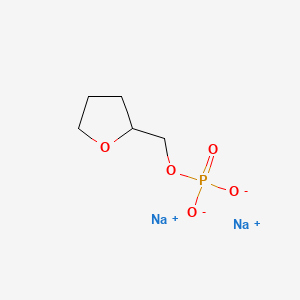
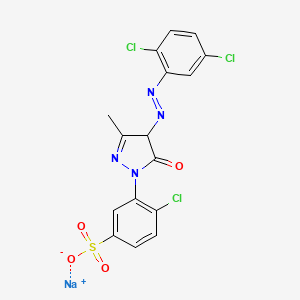

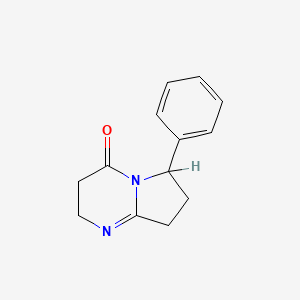

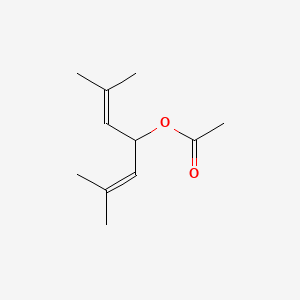
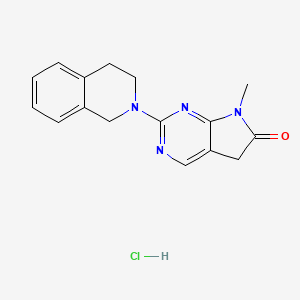
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


